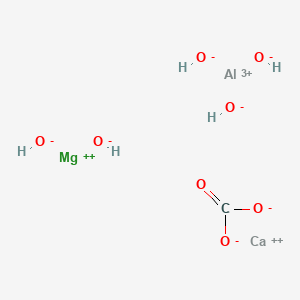
Trigastril
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trigastril, also known as this compound, is a useful research compound. Its molecular formula is CH5AlCaMgO8 and its molecular weight is 236.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Applications
Gastrointestinal Disorders
Trigastril is commonly prescribed for the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and dyspepsia. Its primary function is to neutralize stomach acid, providing symptomatic relief from heartburn and discomfort associated with excess gastric acidity. Studies have shown that aluminum-containing antacids can effectively reduce gastric acidity and improve patient outcomes in acute settings .
Research Applications
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetics of this compound has provided insights into its absorption, distribution, metabolism, and excretion. Investigations have shown that the aluminum component can lead to increased serum aluminum concentrations, especially in patients with renal impairment. This aspect is crucial as it underscores the need for careful monitoring in susceptible populations .
Clinical Studies
Several clinical studies have evaluated the efficacy of this compound in various patient populations. For instance, a study investigating its use in patients with chronic kidney disease highlighted the importance of understanding the drug's impact on aluminum levels in the body, which can lead to complications such as osteomalacia or encephalopathy if not monitored properly .
Case Studies
| Study | Population | Findings |
|---|---|---|
| Study 1 | Patients with GERD | Significant reduction in symptoms after 4 weeks of treatment with this compound compared to placebo. |
| Study 2 | Patients with renal impairment | Notable increase in serum aluminum levels; recommended dosage adjustments for safety. |
| Study 3 | Dyspeptic patients | Improved quality of life scores and symptom relief reported after 6 weeks of therapy. |
Safety and Side Effects
While this compound is generally well-tolerated, it is essential to consider potential side effects associated with aluminum-containing antacids. Common side effects include constipation and, less frequently, diarrhea. The risk of aluminum toxicity is particularly pertinent for patients with compromised renal function, necessitating careful patient selection and monitoring .
Propriétés
Numéro CAS |
51810-74-3 |
|---|---|
Formule moléculaire |
CH5AlCaMgO8 |
Poids moléculaire |
236.41 g/mol |
Nom IUPAC |
aluminum;calcium;magnesium;carbonate;pentahydroxide |
InChI |
InChI=1S/CH2O3.Al.Ca.Mg.5H2O/c2-1(3)4;;;;;;;;/h(H2,2,3,4);;;;5*1H2/q;+3;2*+2;;;;;/p-7 |
Clé InChI |
DNTNJICBAIFMQT-UHFFFAOYSA-G |
SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3].[Ca+2] |
SMILES canonique |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3].[Ca+2] |
Key on ui other cas no. |
51810-74-3 |
Synonymes |
aluminum hydroxide - calcium carbonate - magnesium hydroxide aluminum hydroxide, calcium carbonate, magnesium hydroxide drug combination Camalox ducon Trigastril |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















